molecular formula C18H21N3O3 B11467806 {2-[(4-Methoxybenzyl)amino]pyridin-3-yl}(morpholin-4-yl)methanone

{2-[(4-Methoxybenzyl)amino]pyridin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B11467806
M. Wt: 327.4 g/mol
InChI Key: MSTVNKZJTXHHFD-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE is a complex organic compound that features a pyridine ring substituted with a morpholine carbonyl group and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acetaldehyde and ammonia.

    Introduction of the Morpholine Carbonyl Group: This step involves the reaction of the pyridine derivative with morpholine and a carbonyl source, such as phosgene or a carbonyl chloride.

    Attachment of the Methoxyphenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-METHOXYPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE: shares structural similarities with other pyridine derivatives and morpholine-containing compounds.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group and a nitrogen-containing heterocycle.

Uniqueness

  • The combination of the methoxyphenylmethyl group and the morpholine carbonyl group on the pyridine ring gives N-[(4-METHOXYPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE unique chemical and biological properties.
  • Its specific substitution pattern allows for unique interactions with biological targets and distinct reactivity in chemical synthesis.

This detailed overview provides a comprehensive understanding of N-[(4-METHOXYPHENYL)METHYL]-3-(MORPHOLINE-4-CARBONYL)PYRIDIN-2-AMINE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

[2-[(4-methoxyphenyl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H21N3O3/c1-23-15-6-4-14(5-7-15)13-20-17-16(3-2-8-19-17)18(22)21-9-11-24-12-10-21/h2-8H,9-13H2,1H3,(H,19,20)

InChI Key

MSTVNKZJTXHHFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)N3CCOCC3

Origin of Product

United States

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